Cas no 6091-81-2 (2-methyl-1,2-dihydrophthalazin-1-one)
2-methyl-1,2-dihydrophthalazin-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-methylphthalazin-1(2H)-one
- 2-methylphthalazin-1-one
- 1(2H)-phthalazinone, 2-methyl-
- 2-Methyl-1(2H)-phthalazinone
- 2-methyl-1,2-dihydrophthalazin-1-one
- EN300-339564
- CHEBI:192599
- Maybridge1_003208
- 2-methylphthalazone
- CCG-43388
- DB-150031
- 6091-81-2
- N16864
- DTXSID40310453
- NSC-227289
- 2-methyl-1-phthalazinone
- CS-0349016
- SCHEMBL332668
- methyl-phthalazin-1-(2H)-one
- NSC227289
- HMS550J18
- SR-01000633311-1
- phthalazine, 1,2-dihydro-2-methyl-1-oxo-
-
- MDL: MFCD00829943
- Inchi: 1S/C9H8N2O/c1-11-9(12)8-5-3-2-4-7(8)6-10-11/h2-6H,1H3
- InChI Key: ZXMPSTMIJQZYLV-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2C=NN1C
Computed Properties
- Exact Mass: 160.06374
- Monoisotopic Mass: 160.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 32.7A^2
Experimental Properties
- Density: 1.21
- Boiling Point: 296.8°C at 760 mmHg
- Flash Point: 133.3°C
- Refractive Index: 1.622
- PSA: 32.67
2-methyl-1,2-dihydrophthalazin-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M609000-100mg |
2-Methyl-1(2H)-phthalazinone |
6091-81-2 | 100mg |
$224.00 | 2023-05-17 | ||
| TRC | M609000-500mg |
2-Methyl-1(2H)-phthalazinone |
6091-81-2 | 500mg |
$ 800.00 | 2023-09-06 | ||
| TRC | M609000-1g |
2-Methyl-1(2H)-phthalazinone |
6091-81-2 | 1g |
$ 1445.00 | 2022-06-03 | ||
| TRC | M609000-1000mg |
2-Methyl-1(2H)-phthalazinone |
6091-81-2 | 1g |
$1745.00 | 2023-05-17 | ||
| eNovation Chemicals LLC | Y0996433-1g |
2-methylphthalazin-1-one |
6091-81-2 | 95% | 1g |
$800 | 2024-08-02 | |
| Enamine | EN300-339564-0.05g |
2-methyl-1,2-dihydrophthalazin-1-one |
6091-81-2 | 0.05g |
$807.0 | 2023-02-23 | ||
| Enamine | EN300-339564-0.1g |
2-methyl-1,2-dihydrophthalazin-1-one |
6091-81-2 | 0.1g |
$846.0 | 2023-02-23 | ||
| Enamine | EN300-339564-0.25g |
2-methyl-1,2-dihydrophthalazin-1-one |
6091-81-2 | 0.25g |
$885.0 | 2023-02-23 | ||
| Enamine | EN300-339564-0.5g |
2-methyl-1,2-dihydrophthalazin-1-one |
6091-81-2 | 0.5g |
$923.0 | 2023-02-23 | ||
| Enamine | EN300-339564-1.0g |
2-methyl-1,2-dihydrophthalazin-1-one |
6091-81-2 | 1g |
$0.0 | 2023-06-07 |
2-methyl-1,2-dihydrophthalazin-1-one Suppliers
2-methyl-1,2-dihydrophthalazin-1-one Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 2-methyl-1,2-dihydrophthalazin-1-one
Introduction to 2-methyl-1,2-dihydrophthalazin-1-one (CAS No: 6091-81-2)
2-methyl-1,2-dihydrophthalazin-1-one, identified by the Chemical Abstracts Service Number (CAS No) 6091-81-2, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the phthalazine class, a family of nitrogen-containing aromatic heterocycles that exhibit diverse biological activities. The structural framework of 2-methyl-1,2-dihydrophthalazin-1-one consists of a fused benzene and pyridazine ring system, with a methyl substituent at the 2-position and a carbonyl group at the 1-position. Such structural features contribute to its unique chemical properties and potential pharmacological applications.
The synthesis and characterization of 2-methyl-1,2-dihydrophthalazin-1-one have been extensively studied due to its promising role as a pharmacophore in drug discovery. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its exploration in various therapeutic contexts. The compound’s ability to interact with biological targets makes it a valuable scaffold for developing novel therapeutic agents.
In the realm of medicinal chemistry, 2-methyl-1,2-dihydrophthalazin-1-one has been investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties. Studies have demonstrated that derivatives of this compound can modulate key biological pathways involved in disease progression. For instance, modifications at the methyl group or the carbonyl position can significantly alter its binding affinity to specific enzymes or receptors. This flexibility in structure-activity relationships makes 2-methyl-1,2-dihydrophthalazin-1-one an attractive candidate for further development.
Recent research has highlighted the compound’s role in inhibiting certain enzymes that are overexpressed in cancer cells. By targeting these enzymes, 2-methyl-1,2-dihydrophthalazin-1-one and its derivatives may help disrupt critical signaling pathways that promote tumor growth and metastasis. Preclinical studies have shown encouraging results in cell culture and animal models, suggesting its potential as a lead compound for oncology drug development.
The pharmacokinetic profile of 2-methyl-1,2-dihydrophthalazin-1-one is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic efficacy and minimizing side effects. Advanced computational techniques, such as molecular docking and dynamic simulations, have been employed to predict the interactions between 2-methyl-1,2-dihydrophthalazin-1-one and biological targets. These studies provide insights into how structural modifications can enhance its bioavailability and target specificity.
Moreover, the environmental stability and degradation pathways of 2-methyl-1,2-dihydrophthalazin-1-one have been examined to assess its suitability for industrial applications. Research indicates that under controlled conditions, the compound exhibits moderate stability but can undergo hydrolysis or oxidation when exposed to harsh environments. This knowledge is essential for formulating stable pharmaceutical formulations and ensuring safe handling during production and storage.
The role of 2-methyl-1,2-dihydrophthalazin-1-one in drug repurposing is also an emerging area of interest. By reevaluating existing compounds like this one for new therapeutic uses, researchers can accelerate the drug development pipeline. For example, derivatives of 2-methyl-1,2-dihydrophthalazin-1-one have shown potential in treating neurodegenerative disorders by modulating oxidative stress and inflammation pathways.
In conclusion, 2-methyl-1,2-dihydrophthalazin-1-one (CAS No: 6091-81-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable scaffold for developing novel therapeutics across multiple disease areas. Continued investigation into its synthesis, pharmacology, and environmental behavior will further enhance our understanding of its potential applications.
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